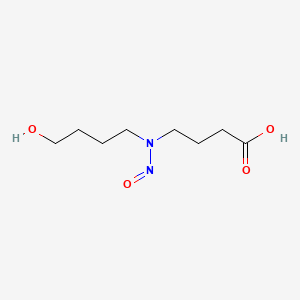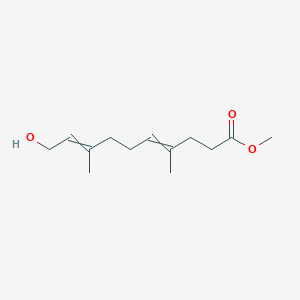![molecular formula C10H12OS B14443436 [(1-Methoxycyclopropyl)sulfanyl]benzene CAS No. 75697-56-2](/img/structure/B14443436.png)
[(1-Methoxycyclopropyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Methoxycyclopropyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a (1-methoxycyclopropyl)sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxycyclopropyl)sulfanyl]benzene typically involves the reaction of benzene with (1-methoxycyclopropyl)sulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(1-Methoxycyclopropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(1-Methoxycyclopropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1-Methoxycyclopropyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
[(1-Methoxycyclopropyl)sulfanyl]benzene can be compared with other benzene derivatives containing sulfur groups, such as:
Thiophenol: Contains a thiol group instead of a sulfanyl group.
Benzyl sulfide: Features a sulfide linkage between two benzene rings.
Methoxybenzene: Lacks the cyclopropyl and sulfanyl groups, making it less reactive in certain chemical reactions.
The unique combination of a methoxycyclopropyl group and a sulfanyl group in this compound provides distinct chemical properties and reactivity compared to these similar compounds.
Properties
CAS No. |
75697-56-2 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
(1-methoxycyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C10H12OS/c1-11-10(7-8-10)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
BWZXHIVCSLMGNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


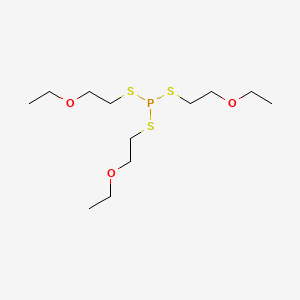
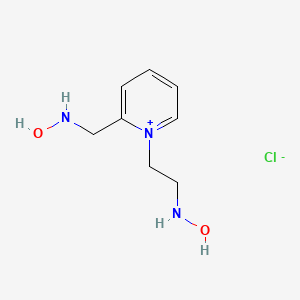
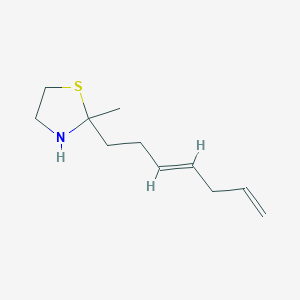
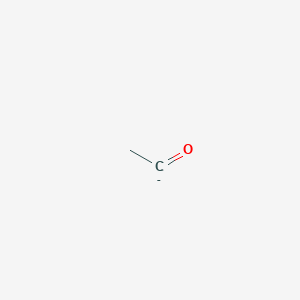
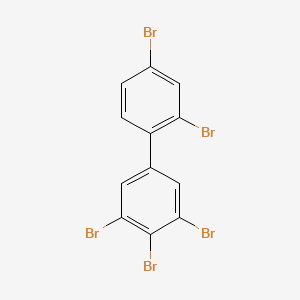
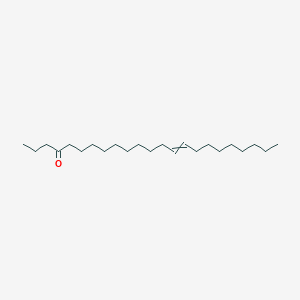

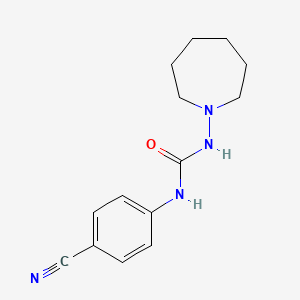

![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

